![molecular formula C20H21ClN2O5S B3003337 N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-piperidin-1-ylsulfonylbenzamide CAS No. 797004-56-9](/img/structure/B3003337.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-piperidin-1-ylsulfonylbenzamide
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Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves the condensation of different starting materials, such as piperidin-4-yl-diphenyl-methanol with sulfonyl chlorides in the presence of a base like triethylamine and a solvent like methylene dichloride . Other methods include the reaction of benzenesulfonyl chloride with other intermediates to yield various substituted piperidines . Additionally, the combination of reagents like 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) can activate thioglycosides to form glycosyl triflates, which can then be converted to glycosides .
Molecular Structure Analysis
Crystallographic studies have shown that piperidine derivatives such as 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol crystallize in the monoclinic space group with specific cell parameters, and the piperidine ring adopts a chair conformation . The geometry around the sulfur atom in these compounds is typically a distorted tetrahedron .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including the reaction of N-chloro-N'-benzenesulfonylbenzamidines with enamines to afford N-(benzenesulfonyl)-N'-[(2-chloro-2-substituted-1-amino)-propyl]-benzamidines . The reactivity of these compounds can be influenced by the substituents on the piperidine ring and the nature of the sulfonyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the introduction of bulky moieties or substituents can significantly affect the activity of these compounds, as seen in anti-acetylcholinesterase activity studies . Spectroscopic techniques such as NMR and IR are commonly used to elucidate the structures and confirm the identity of synthesized piperidine derivatives . These compounds have also been evaluated for biological activities, including anti-bacterial and enzyme inhibition properties .
Mechanism of Action
Target of Action
The compound N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide, also known as N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-piperidin-1-ylsulfonylbenzamide or N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(piperidine-1-sulfonyl)benzamide, is primarily targeted towards cancer cells . The compound’s primary targets are microtubules and their component protein, tubulin .
Mode of Action
The compound interacts with its targets, the microtubules, and modulates their assembly. This modulation is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction results in changes such as mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with microtubules and tubulin, it disrupts the normal cell division process, leading to cell cycle arrest . This disruption of the cell cycle triggers the apoptosis pathway, leading to programmed cell death .
Pharmacokinetics
The compound’s anticancer activity suggests that it has sufficient bioavailability to interact with its targets in cancer cells .
Result of Action
The result of the compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells and potentially to the shrinkage of tumors .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5S/c21-16-6-5-15(11-19(16)29(25,26)23-8-2-1-3-9-23)20(24)22-12-14-4-7-17-18(10-14)28-13-27-17/h4-7,10-11H,1-3,8-9,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOVFAZAIICPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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